N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16F3NO5S and its molecular weight is 415.38. The purity is usually 95%.
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Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide, with the CAS number 1421446-29-8, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16F3N1O3S, and it has a molecular weight of 363.3 g/mol. The presence of a trifluoromethyl group and a methoxyphenoxy substituent contributes to its chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆F₃N₁O₃S |
Molecular Weight | 363.3 g/mol |
CAS Number | 1421446-29-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Intermediate : 2-Methoxyphenol is reacted with propargyl bromide under basic conditions to form the but-2-yne derivative.
- Formation of the Benzamide Core : The intermediate is then coupled with 4-(trifluoromethoxy)benzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
In vitro studies have shown that related sulfonamide compounds possess significant antimicrobial properties against various bacterial strains. For instance, derivatives containing similar structural motifs demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Sulfamethoxazole | Staphylococcus aureus | 0.5 µg/mL |
This compound | TBD | TBD |
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory potential. For example, some derivatives showed promising results in inhibiting pro-inflammatory cytokine production in cell culture models.
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. Certain analogs have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Studies
A notable study investigated the biological effects of a series of sulfonamide compounds, including those structurally related to this compound. The researchers found that modifications on the phenyl ring significantly influenced their activity against various cancer cell lines.
Case Study Overview:
- Objective : To evaluate the anticancer effects of modified sulfonamides.
- Methodology : Cell viability assays were conducted on several cancer cell lines.
- Findings : Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO5S/c1-25-16-6-2-3-7-17(16)26-13-5-4-12-22-28(23,24)15-10-8-14(9-11-15)27-18(19,20)21/h2-3,6-11,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMYFGLDTKLIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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